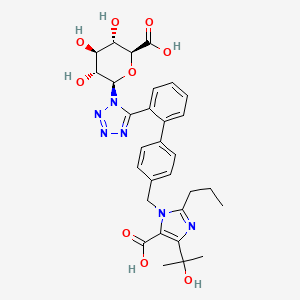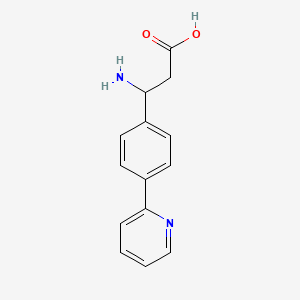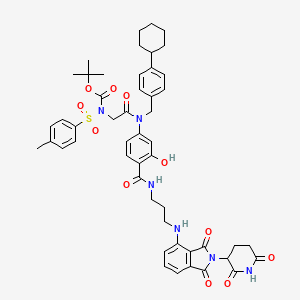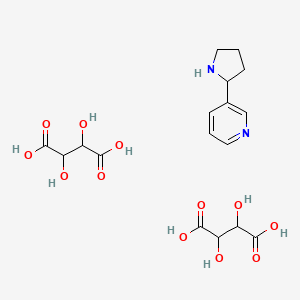
Olmesartan N1-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olmesartan N1-Glucuronide is a metabolite of olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is formed through the glucuronidation process, where olmesartan is conjugated with glucuronic acid. The molecular formula of this compound is C30H34N6O9, and it has a molecular weight of 622.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan N1-Glucuronide involves the glucuronidation of olmesartan. This process typically requires the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) and the enzyme uridine diphosphate-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, often in a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Olmesartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions, reverting to the parent compound, olmesartan .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzyme in a buffered solution.
Major Products:
Hydrolysis: Olmesartan.
Conjugation: this compound.
Scientific Research Applications
Olmesartan N1-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of olmesartan in the human body.
Drug Development: Investigating the efficacy and safety of olmesartan and its metabolites in treating hypertension and related cardiovascular conditions.
Toxicology: Assessing the potential toxic effects of olmesartan and its metabolites.
Biochemistry: Understanding the role of glucuronidation in drug metabolism and the activity of UGT enzymes.
Mechanism of Action
Olmesartan N1-Glucuronide exerts its effects by blocking the angiotensin II receptor, similar to its parent compound, olmesartan. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The glucuronidation process does not significantly alter the pharmacological activity of olmesartan .
Comparison with Similar Compounds
- Telmisartan N1-Glucuronide
- Candesartan N1-Glucuronide
- Losartan N1-Glucuronide
Comparison: Olmesartan N1-Glucuronide is unique due to its specific binding affinity and pharmacokinetic profile. Compared to other angiotensin II receptor blockers (ARBs) and their glucuronide metabolites, olmesartan and its glucuronide have a higher affinity for the AT1 receptor, leading to more effective blood pressure reduction .
Properties
Molecular Formula |
C30H34N6O9 |
|---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
3-[[4-[2-[1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H34N6O9/c1-4-7-19-31-25(30(2,3)44)20(28(40)41)35(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)26-32-33-34-36(26)27-23(39)21(37)22(38)24(45-27)29(42)43/h5-6,8-13,21-24,27,37-39,44H,4,7,14H2,1-3H3,(H,40,41)(H,42,43)/t21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
FSPLONGKVIRZKC-RTCYWULBSA-N |
Isomeric SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)





![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)


![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
